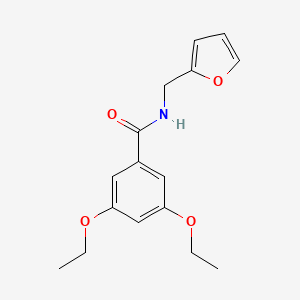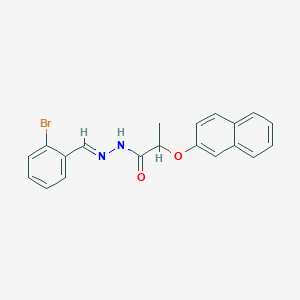![molecular formula C18H23NO4 B5738366 ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5738366.png)
ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate, also known as MPAC, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Aplicaciones Científicas De Investigación
Ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in vitro and in vivo. ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate has also been investigated for its potential use as a building block in the synthesis of novel materials, such as polymers and dendrimers.
Mecanismo De Acción
The mechanism of action of ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, the exact biochemical and physiological effects of ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate on human cells and tissues are not fully understood and require further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate in lab experiments is its ease of synthesis and purification. ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate is also relatively stable and can be stored for extended periods of time. However, one of the limitations of using ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate. One potential area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the investigation of the potential applications of ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate in the development of new drugs for the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate and its biochemical and physiological effects on human cells and tissues.
Métodos De Síntesis
The synthesis of ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate involves the reaction of piperidine with 4-methoxyphenylacrylic acid, followed by esterification with ethyl alcohol. The reaction is carried out in the presence of a catalyst, such as triethylamine or N,N'-dicyclohexylcarbodiimide (DCC), under reflux conditions. The resulting product is then purified by column chromatography to obtain pure ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate.
Propiedades
IUPAC Name |
ethyl 1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-3-23-18(21)15-10-12-19(13-11-15)17(20)9-6-14-4-7-16(22-2)8-5-14/h4-9,15H,3,10-13H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBDCRGRTGGSCD-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2,5-dichlorophenyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5738310.png)




![N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5738349.png)

![N-[4-(aminosulfonyl)benzyl]-3-(2-thienyl)acrylamide](/img/structure/B5738360.png)


![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5738392.png)
